molecular formula C11H17N3 B8643468 6-(2-Methylpiperidin-1-yl)pyridin-2-amine CAS No. 1314354-81-8

6-(2-Methylpiperidin-1-yl)pyridin-2-amine

Cat. No. B8643468
Key on ui cas rn: 1314354-81-8
M. Wt: 191.27 g/mol
InChI Key: JHZPFMSALQWTRF-UHFFFAOYSA-N
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Patent
US09169259B2

Procedure details

A suspension of 6-fluoropyridin-2-amine (448 mg, 4 mmol) and 2-methylpiperidine (596 mg, 6 mmol) in water (0.5 mL) was heated to 205° C. in a microwave oven for 30 minutes. The reaction mixture was purified by chromatography (silica gel, 200-300 mesh, petroleum ether:ethyl acetate=10:1) to give 6-(2-methylpiperidin-1-yl)pyridin-2-amine (376 mg, 49%) as a brown oil. LC-MS: [M+H]+, 192.2, tR=1.266 min.
Quantity
448 mg
Type
reactant
Reaction Step One
Quantity
596 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.[CH3:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][NH:11]1>O>[CH3:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][N:11]1[C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
448 mg
Type
reactant
Smiles
FC1=CC=CC(=N1)N
Name
Quantity
596 mg
Type
reactant
Smiles
CC1NCCCC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
205 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by chromatography (silica gel, 200-300 mesh, petroleum ether:ethyl acetate=10:1)

Outcomes

Product
Name
Type
product
Smiles
CC1N(CCCC1)C1=CC=CC(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 376 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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